molecular formula C8H16ClNO2 B1378927 Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride CAS No. 1408076-18-5

Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride

Cat. No.: B1378927
CAS No.: 1408076-18-5
M. Wt: 193.67 g/mol
InChI Key: FMMZLCYSKLNGPT-UHFFFAOYSA-N
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Description

Ethyl cis-3-amino-1-methylcyclobutanecarboxylate hydrochloride (CAS: 1987332-74-0) is a cyclobutane-derived compound featuring a cis-configuration of the amino and methyl substituents at the 3- and 1-positions, respectively. The molecule combines an ethyl ester group with a secondary amine hydrochloride salt, making it a versatile intermediate in pharmaceutical synthesis. Industrial-grade material is available at 99% purity, packaged in 25 kg cardboard drums under REACH and ISO certifications . Its structural rigidity and polar functional groups contribute to applications in drug discovery, particularly for modulating pharmacokinetic properties like solubility and bioavailability .

Properties

IUPAC Name

ethyl 3-amino-1-methylcyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-3-11-7(10)8(2)4-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMZLCYSKLNGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate

  • Starting Materials : The synthesis often begins with ethyl cyclobutanecarboxylate or its derivatives. The introduction of a methyl group and an amino group requires specific conditions and reagents.

  • Methylation and Amination Steps : These steps can involve various reagents such as methylating agents (e.g., methyl iodide) and aminating agents (e.g., ammonia or amines in the presence of catalysts).

  • Stereochemistry Control : The cis configuration is crucial and may require stereoselective synthesis methods or separation techniques to achieve the desired isomer.

Conversion to Hydrochloride Salt

Once the free base is obtained, it can be converted to its hydrochloride salt by reaction with hydrochloric acid. This step is straightforward and typically results in high yields.

Detailed Synthesis Protocol

A detailed synthesis protocol for this compound might involve the following steps:

  • Synthesis of Ethyl 1-Methylcyclobutanecarboxylate :

    • Start with ethyl cyclobutanecarboxylate.
    • Perform methylation using methyl iodide in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran).
  • Introduction of the Amino Group :

    • Use a nitration step followed by reduction to introduce the amino group.
    • Alternatively, use a direct amination method if available.
  • Stereochemical Control :

    • Ensure the cis configuration through careful selection of reagents and conditions or by separating isomers.
  • Conversion to Hydrochloride Salt :

    • Dissolve the free base in a solvent (e.g., ethanol).
    • Add hydrochloric acid dropwise until the solution is acidic.
    • Collect the precipitated hydrochloride salt.

Reaction Conditions and Yields

Step Reaction Conditions Yield
Methylation NaH, THF, 0°C to RT 80-90%
Amination HNO3, then Pd/C, H2 70-80%
Stereochemical Control Separation techniques (e.g., chromatography) Variable
Hydrochloride Formation HCl, EtOH 95-100%

Research Findings

Research on the synthesis of this compound highlights the importance of controlling stereochemistry and optimizing reaction conditions to achieve high yields and purity. The use of protecting groups and catalysts can enhance efficiency and selectivity in the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halides and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of new drugs or therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications.

Mechanism of Action

The mechanism of action of Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, affecting metabolic pathways .

Comparison with Similar Compounds

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

  • Structure: Shares the cyclobutane core but replaces the cis-3-amino group with a 1-methylamino substituent and uses a methyl ester instead of ethyl.
  • Synthesis : Prepared via reaction with 4-toluenesulfonate, yielding 80% efficiency. NMR data (δ 2.56–2.31 ppm for cyclobutane protons) confirms ring strain and substituent orientation .

cis-3-Amino-1-methylcyclobutanol Hydrochloride

  • Structure: Replaces the ethyl ester with a hydroxyl group (C5H12ClNO vs. C9H17ClNO2).
  • Properties : Lower molecular weight (137.608 g/mol vs. 209.69 g/mol) and reduced steric bulk may enhance aqueous solubility but limit lipophilicity. Purity is lower (95% vs. 99%) .
  • Application : Likely used in smaller-molecule therapeutics or as a precursor for alcohols rather than esters.

Cyclopentane Analog

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

  • Structure : Cyclopentane ring increases ring size, reducing ring strain and altering conformational flexibility.
  • Impact : Larger rings may improve metabolic stability but decrease binding affinity in sterically constrained targets .

H-Series Inhibitors (e.g., H-7, H-8 Hydrochlorides)

  • Structure: Isoquinoline sulfonamide derivatives with piperazine or ethylamine side chains.
  • Functional Contrast : These compounds lack the cyclobutane core but share hydrochloride salts and ester/sulfonamide groups. Their primary role as kinase inhibitors highlights divergent biological applications compared to the target compound’s intermediate-focused use .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Structural Feature
Ethyl cis-3-amino-1-methylcyclobutanecarboxylate HCl 1987332-74-0 C9H17ClNO2 209.69 99% cis-3-amino, ethyl ester, cyclobutane core
Methyl 1-(methylamino)cyclobutanecarboxylate HCl Not provided C8H15ClN2O2 206.67 Not given 1-methylamino, methyl ester
cis-3-Amino-1-methylcyclobutanol HCl 1523606-23-6 C5H12ClNO 137.61 95% Hydroxyl group, cyclobutane core
H-7 Hydrochloride Not provided C14H19Cl2N3O2S 364.29 Not given Isoquinoline sulfonamide, piperazine

Biological Activity

Ethyl cis-3-amino-1-methylcyclobutanecarboxylate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique cyclobutane ring structure, which influences its reactivity and biological interactions. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it a valuable intermediate in organic synthesis .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The amino group in the compound can form hydrogen bonds and ionic interactions with various biomolecules, potentially influencing enzymatic activities and metabolic pathways .

Pharmacological Properties

Research has indicated that this compound may exhibit several pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, indicating potential as an antitumor agent. For instance, it has been noted to inhibit cell growth in various human tumor cell lines .
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be beneficial for conditions such as Alzheimer's disease .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntitumorCytotoxic effects observed in human tumor cell lines
NeuroprotectivePotential modulation of neurotransmitter systems
Enzyme InteractionInfluences enzymatic pathways through molecular binding

Case Study: Antitumor Efficacy

A study conducted on this compound evaluated its efficacy against seven human tumor cell lines. The results indicated that the compound demonstrated cytotoxicity that was 2 to 18 times greater than some existing chemotherapeutic agents. This suggests a promising avenue for further research into its use as a potential cancer treatment .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride?

  • Methodological Answer :

  • HPLC : Use reverse-phase chromatography with UV detection (210–254 nm) to assess purity (≥95% as per typical standards) .
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm cyclobutane ring geometry and ester/amine functional groups. Compare chemical shifts with cis/trans analogs (e.g., cis-3-Amino-1-methylcyclobutanol hydrochloride, δ ~1.5–2.5 ppm for cyclobutane protons) .
  • Elemental Analysis : Verify C, H, N, and Cl content (theoretical: C₅H₁₂ClNO; Cl ~25.8%) .

Q. How is the stereochemical configuration of the cyclobutane ring confirmed?

  • Methodological Answer :

  • X-ray Crystallography : Resolve spatial arrangement of substituents (e.g., cis-3-amino vs. trans configurations) .
  • NOESY NMR : Detect spatial proximity between the methyl group (C1) and the amino group (C3) to confirm cis geometry .

Advanced Research Questions

Q. What synthetic strategies address challenges in preparing this compound?

  • Methodological Answer :

  • Cyclobutane Ring Formation : Use [2+2] photocycloaddition or strain-driven ring closure under acidic conditions .
  • Amino Group Protection : Employ Boc (tert-butoxycarbonyl) or Fmoc groups to prevent side reactions during esterification .
  • Carbodiimide-Mediated Coupling : Optimize reaction pH (e.g., EDC·HCl at pH 4.5–6.0) to stabilize intermediates .

Q. How can researchers resolve discrepancies in NMR data for cyclobutane derivatives?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR to assess ring puckering or conformational exchange (e.g., coalescence temperature analysis) .
  • 2D NMR : HSQC and HMBC to assign ambiguous signals (e.g., distinguishing methylcyclobutane protons from solvent artifacts) .
  • Comparative Analysis : Cross-reference with structurally validated analogs (e.g., cis-3-Hydroxy-3-methylcyclobutylamine hydrochloride, CAS 1523606-23-6) .

Q. What role does this compound play in medicinal chemistry research?

  • Methodological Answer :

  • Scaffold for Drug Design : Its rigid cyclobutane core serves as a conformationally restricted building block for protease inhibitors or kinase modulators .
  • Metabolic Stability Studies : Evaluate ester hydrolysis rates in vitro (e.g., liver microsomes) to guide prodrug optimization .
  • Salt Form Selection : Compare hydrochloride vs. freebase solubility (e.g., in PBS pH 7.4) to enhance bioavailability .

Data Contradiction & Mechanistic Analysis

Q. How should conflicting solubility data be interpreted across studies?

  • Methodological Answer :

  • Solvent Polarity Effects : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., 10× PBS) to identify solvent-dependent aggregation .
  • Ionic Strength Impact : Vary NaCl concentration (0–1M) to assess Hofmeister effects on hydrochloride salt solubility .

Q. What mechanistic insights explain variability in cyclobutane ring stability under thermal stress?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (T₀) under nitrogen vs. air atmospheres .
  • DFT Calculations : Model ring strain energy (kcal/mol) and predict degradation pathways (e.g., retro-[2+2] reactions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride
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Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.